5-Bromopyridine-2-carboxylic acid

Overview

Description

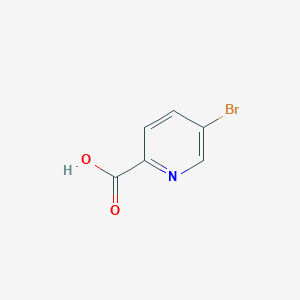

5-Bromopyridine-2-carboxylic acid (CAS: 30766-11-1) is a brominated pyridine derivative with the molecular formula C₆H₄BrNO₂ and a molecular weight of 202.01 g/mol . It features a carboxylic acid group at the 2-position and a bromine atom at the 5-position of the pyridine ring. This compound is a white crystalline solid with a melting point of 173–175°C and solubility in polar solvents like methanol . It is widely utilized as a pharmaceutical intermediate in drug discovery and coordination chemistry due to its ability to form stable metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromopyridine-2-carboxylic acid can be synthesized through various methods. One common method involves the bromination of 2-pyridinecarboxylic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in a solvent like acetic acid at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or water.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

Major Products:

Substitution Products: Various substituted pyridine derivatives.

Coupling Products: Biaryl compounds.

Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

Pharmaceutical Development

5-Bromopyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It has been utilized in the development of anti-inflammatory and anti-cancer agents. For instance, it is involved in synthesizing compounds that inhibit specific biological pathways linked to diseases.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-cancer properties. A study focused on synthesizing novel derivatives showed promising results against various cancer cell lines, indicating its potential as a lead compound for further drug development .

Agricultural Chemistry

In agricultural applications, this compound is used in formulating agrochemicals such as herbicides and fungicides. Its role in enhancing crop yield and protecting against pests is vital for sustainable agricultural practices.

Data Table: Agrochemical Formulations

| Agrochemical Type | Active Ingredient | Application |

|---|---|---|

| Herbicide | This compound | Weed control in cereals |

| Fungicide | This compound | Disease management in fruits |

Material Science

The compound is employed in developing specialized polymers and materials that enhance thermal stability and chemical resistance. Its incorporation into material formulations has led to advancements in coatings and composites used in various industries.

Example: Polymer Development

A recent study highlighted the use of this compound in creating high-performance polymers with enhanced durability under extreme conditions .

Organic Synthesis

As a versatile building block, this compound facilitates the synthesis of complex organic molecules. Its utility spans across various chemical reactions, making it indispensable for organic chemists.

Synthesis Pathway Example

The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups essential for synthesizing more complex structures .

Analytical Chemistry

In analytical applications, this compound serves as a reagent aiding in the detection and quantification of substances in research and quality control laboratories. Its effectiveness in various analytical methods has been well-documented.

Table: Analytical Applications

| Methodology | Application |

|---|---|

| HPLC | Quantification of pharmaceutical compounds |

| Spectroscopy | Identification of chemical structures |

Mechanism of Action

The mechanism of action of 5-bromopyridine-2-carboxylic acid and its derivatives depends on the specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The properties and applications of 5-bromopyridine-2-carboxylic acid are influenced by the positions of its functional groups. Below is a detailed comparison with its isomers and analogs:

Structural Isomers

5-Bromonicotinic Acid (5-Bromo-3-pyridinecarboxylic acid)

- Structure : Bromine at the 5-position, carboxylic acid at the 3-position.

- Applications: Used in organometallic synthesis. Studies show that its coordination behavior with tin precursors differs from this compound, forming distinct polymeric structures due to altered donor-atom accessibility .

- Physical Properties : Melting point and solubility data are less documented, but its synthesis often involves direct bromination of nicotinic acid derivatives.

2-Bromonicotinic Acid (2-Bromo-3-pyridinecarboxylic acid)

- Structure : Bromine at the 2-position, carboxylic acid at the 3-position.

- Reactivity : The proximity of bromine and carboxylic acid groups creates steric hindrance, reducing its efficacy in metal coordination compared to this compound .

6-Bromopicolinic Acid (6-Bromo-2-pyridinecarboxylic acid)

- Structure : Bromine at the 6-position, carboxylic acid at the 2-position.

- Coordination Chemistry: Forms monomeric zinc complexes (e.g., [Zn(6-Br-pic)₂(H₂O)₂]) with distinct geometries compared to 5-bromo analogs, highlighting the impact of bromine position on ligand flexibility .

Halogen-Substituted Analogs

5-Chloropyridine-2-carboxylic Acid

- Structure : Chlorine replaces bromine at the 5-position.

- Electronic Effects : The smaller size and lower electronegativity of chlorine reduce steric hindrance and alter electronic properties, leading to higher reactivity in esterification reactions (e.g., higher yields in liquid crystal synthesis) .

3-Bromopicolinic Acid (3-Bromo-2-pyridinecarboxylic acid)

- Structure : Bromine at the 3-position, carboxylic acid at the 2-position.

- Crystal Packing : Exhibits weaker C–Br⋯π interactions compared to this compound, resulting in less stable crystal lattices .

Methyl Esters and Derivatives

Methyl 5-Bromopyridine-2-carboxylate

- Structure : Methyl ester of this compound.

- Reactivity: Used in Sonogashira coupling reactions to introduce alkyne functionalities. Its TMS-protected derivatives are intermediates in anticancer drug candidates .

- Comparison : The ester group reduces acidity (pKa ~1.5 vs. ~2.1 for the free acid), enhancing solubility in organic solvents .

5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic Acid

- Structure : Benzyloxy group at the 3-position, bromine at the 5-position.

- Applications : Specialized in targeted drug delivery systems due to enhanced lipophilicity from the benzyloxy group .

Key Data Tables

Table 1: Physical Properties of Selected Bromopyridine Carboxylic Acids

| Compound | CAS Number | Melting Point (°C) | Solubility | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 30766-11-1 | 173–175 | Methanol | 202.01 |

| 5-Bromonicotinic acid | 20826-04-4 | Not reported | Not reported | 202.01 |

| 6-Bromopicolinic acid | 10296-56-5 | Not reported | Ethanol | 202.01 |

| 3-Bromopicolinic acid | 10296-55-4 | 186–188 | Chloroform | 202.01 |

Table 2: Reaction Yields in Esterification Reactions

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| This compound | Methyl ester | 85 | |

| 6-Chloropyridine-3-carboxylic acid | 4-Alkyloxyphenyl ester | 92 |

Biological Activity

5-Bromopyridine-2-carboxylic acid is a brominated pyridine derivative that has garnered attention in pharmaceutical and biochemical research for its diverse biological activities. This compound serves as a versatile building block in organic synthesis, particularly in the development of new drugs and agrochemicals. Its unique structural properties enable it to interact with various biological targets, influencing multiple biochemical pathways.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom and a carboxylic acid group at the 2-position. This configuration affects its reactivity and biological interactions. The molecular formula is , and its chemical properties include participation in various reactions such as substitution, coupling, and reduction.

| Property | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Carboxylic acid, Bromine |

| Solubility | Soluble in polar solvents |

Target Interactions

This compound primarily interacts with enzymes and proteins, acting as an inhibitor for specific metabolic pathways. Its mechanism of action involves:

- Enzyme Inhibition : The compound can inhibit enzymes involved in pyridine metabolism, thus affecting overall metabolic flux.

- Binding Affinity : It binds to active sites of enzymes, leading to conformational changes that inhibit their catalytic activity .

Cellular Effects

The compound influences cellular processes by modulating:

- Cell Signaling Pathways : Alters gene expression related to inflammatory responses.

- Metabolic Activity : Inhibits key metabolic enzymes, impacting energy production and metabolite levels .

Anticancer Properties

Research indicates that this compound exhibits weak anticancer activity. In vitro studies have shown varying effects on cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound's derivatives have been evaluated for their cytotoxic effects compared to standard chemotherapeutics like cisplatin. For instance, certain derivatives demonstrated reduced viability of A549 cells by up to 66% while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown activity against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Studies

- Anticancer Activity Evaluation : In a study assessing the anticancer properties of various derivatives including this compound, compounds were tested on A549 cells using an MTT assay. Results indicated that certain structural modifications enhanced anticancer activity while minimizing cytotoxic effects on healthy cells .

- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of 5-bromopyridine derivatives against resistant bacterial strains. The findings highlighted the importance of specific substituents in enhancing antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-bromopyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via oxidation of 5-bromo-2-methylpyridine using KMnO₄ in water at 80°C, yielding ~39% . Alternative routes include hydrolysis of 5-bromopicolinonitrile with concentrated HCl under reflux (64% yield) or esterification using thionyl chloride in methanol (80–100% yield) . Key factors affecting yield include reaction temperature, stoichiometry of oxidizing agents, and purification steps (e.g., recrystallization from petroleum ether/dichloromethane). Contradictions in yields (39% vs. 86.9%) highlight the need to optimize reaction scales and workup protocols.

Q. How can researchers purify this compound, and what solvents are optimal for recrystallization?

- Methodological Answer : Post-synthesis purification often involves acid-base extraction. After oxidation or hydrolysis, the crude product is dissolved in ethanol, and impurities are removed via filtration. Recrystallization is performed using mixed solvents like petroleum ether/dichloromethane (1:1) or ethanol/water, yielding high-purity crystals . Solvent choice impacts crystal morphology and purity, with dichloromethane-based systems favoring needle-like crystals suitable for XRD analysis .

Q. What spectroscopic and physical data are critical for characterizing this compound?

- Methodological Answer : Key characterization includes:

- Melting Point : 173–175°C (literature value) .

- ¹H NMR : Peaks at δ 8.80 (d, 1H), 8.00 (m, 2H) for the pyridine ring .

- LC-ES/MS : m/z 202 [M+H]⁺ confirms molecular weight .

Discrepancies in reported melting points (e.g., 226–230°C in some derivatives) necessitate cross-validation with elemental analysis or XRD .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what structural motifs are observed in its metal complexes?

- Methodological Answer : The carboxylate group acts as a monodentate ligand, coordinating via the oxygen atom. In triphenylantimony(V) complexes, Sb–O bond distances average 2.146 Å, with additional C–H⋯Br hydrogen bonds stabilizing the crystal lattice . For Co(III)/Cu(II) complexes, the ligand forms 1D polymeric structures via bridging carboxylates, confirmed by single-crystal XRD . Researchers should employ slow diffusion crystallization in dichloromethane/hexane to obtain diffraction-quality crystals .

Q. What role does this compound play in synthesizing bioactive compounds, and how are its derivatives evaluated for activity?

- Methodological Answer : The compound is a precursor for melanoma-targeted histone deacetylase inhibitors. Derivatives are synthesized via Sonogashira coupling with alkynes, followed by Cu(I)-catalyzed cycloaddition with azido hydroxamates . Biological evaluation involves in vitro antiproliferative assays against melanoma cell lines (e.g., A375), with IC₅₀ values determined via MTT assays. Purity of intermediates is verified by HPLC (≥95%) before biological testing .

Q. How can researchers resolve contradictions in crystallographic data for halogen-bonding interactions involving this compound?

- Methodological Answer : Discrepancies in C–Br⋯π interactions (e.g., 3.57 Å vs. longer distances in other studies) require high-resolution XRD (<0.8 Å) and Hirshfeld surface analysis . Refinement using SHELXL with anisotropic displacement parameters for bromine improves accuracy . Computational modeling (DFT) can validate experimental geometries and quantify interaction energies .

Q. What are the best practices for optimizing Suzuki-Miyaura cross-coupling reactions using this compound derivatives?

- Methodological Answer : Key steps include:

- Catalyst Selection : Pd(PPh₃)₄ in 1,2-dimethoxyethane/water (3:1) at 98°C under N₂ .

- Base : K₂CO₃ for deprotonation and transmetalation.

- Workup : Acidic extraction (pH 2–3) to precipitate the product.

Yields (~87.7%) depend on boronic acid stoichiometry and catalyst loading (5 mol%) . LC-MS monitors reaction progress to minimize byproducts.

Properties

IUPAC Name |

5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNQIBXLAHVDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345989 | |

| Record name | 5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30766-11-1 | |

| Record name | 5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.